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5-Hydroxypentanoic Acid Methyl Ester-d4

Catalog No.
S14388892
CAS No.
M.F
C6H12O3
M. Wt
136.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypentanoic Acid Methyl Ester-d4

Product Name

5-Hydroxypentanoic Acid Methyl Ester-d4

IUPAC Name

methyl 2,2,3,3-tetradeuterio-5-hydroxypentanoate

Molecular Formula

C6H12O3

Molecular Weight

136.18 g/mol

InChI

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3/i2D2,4D2

InChI Key

JYXTZNBQHSHEKP-BYUTVXSXSA-N

Canonical SMILES

COC(=O)CCCCO

Isomeric SMILES

[2H]C([2H])(CCO)C([2H])([2H])C(=O)OC

5-Hydroxypentanoic Acid Methyl Ester-d4 is a deuterated derivative of 5-hydroxypentanoic acid methyl ester, characterized by the presence of four deuterium atoms. Its molecular formula is C6_6H8_8D4_4O3_3, and it has a molecular weight of approximately 136.18 g/mol. This compound appears as an orange-yellow liquid and is primarily utilized in research settings, particularly in studies involving isotopic labeling and metabolic pathways. As an isotope-labeled intermediate, it plays a crucial role in synthesizing complex organic molecules, such as (-)-Exiguolide, which is significant in various biochemical applications .

Typical of carboxylic acid esters. These include:

  • Esterification: Reaction with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to the corresponding acid and alcohol.
  • Transesterification: Can react with different alcohols to yield various esters.

The presence of deuterium allows for tracking and studying reaction mechanisms through nuclear magnetic resonance spectroscopy, providing insights into reaction pathways and kinetics .

While specific biological activity data for 5-Hydroxypentanoic Acid Methyl Ester-d4 is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of hydroxypentanoic acids have been implicated in metabolic processes and may influence cellular signaling pathways. The deuterated form can be particularly useful in pharmacokinetic studies to trace the metabolism of drugs in biological systems without interfering with the natural isotopic composition of the body .

The synthesis of 5-Hydroxypentanoic Acid Methyl Ester-d4 typically involves:

  • Starting Materials: Utilizing deuterated precursors such as deuterated pentanoic acid.
  • Reagents: Common reagents include methanol for esterification and catalysts like sulfuric acid.
  • Procedure:
    • The starting carboxylic acid is reacted with methanol under acidic conditions.
    • The reaction mixture is then purified, often through distillation or chromatography, to isolate the desired ester.

This method ensures high yields and purity levels essential for research applications .

5-Hydroxypentanoic Acid Methyl Ester-d4 has several notable applications:

  • Isotope Labeling: Used in metabolic studies to trace pathways involving fatty acids and other metabolites.
  • Synthesis of Complex Molecules: Acts as an intermediate in synthesizing biologically active compounds like (-)-Exiguolide.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and nuclear magnetic resonance experiments due to its unique isotopic signature .

Interaction studies involving 5-Hydroxypentanoic Acid Methyl Ester-d4 often focus on its role in metabolic pathways. By incorporating deuterated compounds into biological systems, researchers can monitor interactions with enzymes and other biomolecules using advanced analytical techniques. These studies provide insights into the compound's behavior within living organisms and its potential effects on metabolic processes .

5-Hydroxypentanoic Acid Methyl Ester-d4 shares structural similarities with various other compounds, particularly those within the hydroxypentanoic acid family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Hydroxypentanoic AcidC6_6H12_12O3_3Non-deuterated form; common in biological research
Pentanoic AcidC5_5H10_10O2_2Shorter carbon chain; lacks hydroxyl group
3-Hydroxybutyric AcidC4_4H8_8O3_3Shorter chain; involved in energy metabolism
2-Hydroxyhexanoic AcidC6_6H12_12O3_3Similar length but different hydroxyl position

The uniqueness of 5-Hydroxypentanoic Acid Methyl Ester-d4 lies in its specific isotopic labeling, which allows for precise tracking in biochemical studies, differentiating it from non-deuterated counterparts that do not provide similar analytical advantages .

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

136.103751224 g/mol

Monoisotopic Mass

136.103751224 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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